- Cross-aldol condensation of cycloalkanones and aromatic aldehydes in the presence of nanoporous silica-based sulfonic acid (SiO2-Pr-SO3H) under solvent free conditions, Chinese Journal of Chemistry, 2009, 27(8), 1537-1542

Cas no 897-78-9 (2,6-Dibenzylidenecyclohexanone)

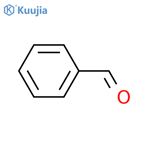

897-78-9 structure

Nome do Produto:2,6-Dibenzylidenecyclohexanone

2,6-Dibenzylidenecyclohexanone Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,6-dibenzylidenecyclohexan-1-one

- 1,3-Dibenzylidene-2-cyclohexanone

- 2,6-Dibenzylidenecyclohexanone

- 1,3-DIBENZAL-2-CYCLOHEXANONE

- 1,3-Dibenzylidenecyclohexane-2-one

- 2,6-bisphenylallylidenecyclohexanone

- 2,6-Dibenzylidenecyclohjexanone

- 2,6-diphenylmethylidene cyclohexanone

- Cyclohexanone,2,6-dibenzylidene

- RARECHEM AQ C6 0005

- Cyclohexanone, 2,6-dibenzylidene-

- 2,6-Bis(benzylidene)cyclohexanone

- (2E,6E)-2,6-Dibenzylidenecyclohexanone

- Cyclohexanone, 2,6-bis(phenylmethylene)-

- Cyclohexanone,6-dibenzylidene-

- 2,6-Bisbenzylidenecyclohexanone

- Cyclohexanone,6-bis(phenylmethylene)-

- MLS002701880

- NSC2384

- 2,6-dibenzylidene-cyclohexanone

- HMS559I22

- 2,6-Bis(phenylmethylene)cyclohexanone (ACI)

- Cyclohexanone, 2,6-dibenzylidene- (6CI, 7CI, 8CI)

- 2,6-Bis(dibenzylidene)cyclohexanone

- 2,6-Dibenzalcyclohexanone

- NSC 2384

- NSC 40618

- CCG-52176

- Cyclohexanone, 2,6-dibenzylidene-(8CI)

- (2E,6E)-2,6-dibenzylidene-cyclohexan-1-one

- Cyclohexanone, 2,6-bis(phenylmethylene)-(9CI)

- CS-0161507

- 42052-61-9

- (2E,6E)-2,6-Dibenzylidenecyclohexanone #

- 2,6-Bis-[1-phenyl-meth-(E)-ylidene]-cyclohexanone

- D1194

- 897-78-9

- SR-01000641425-1

- 2,6-Bis-(benzylidene)-cyclohexanone

- 2,6-di((E)-benzylidene)cyclohexan-1-one

- CHEMBL274993

- NSC-2384

- BDBM50240380

- 1R-0613

- AKOS001018314

- SCHEMBL12948726

- (2E,6E)-2,6-dibenzylidenecyclohexan-1-one

- MFCD00019516

- NSC40618

- 2,6-bis[(E)-phenylmethylidene]cyclohexanone

- (2E,6E)-2,6-bis(phenylmethylidene)cyclohexan-1-one

- NSC-40618

-

- MDL: MFCD00019516

- Inchi: 1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-6,8-11,14-15H,7,12-13H2

- Chave InChI: CTKKGXDAWIAYSA-UHFFFAOYSA-N

- SMILES: O=C1C(=CC2C=CC=CC=2)CCCC1=CC1C=CC=CC=1

- BRN: 656613

Propriedades Computadas

- Massa Exacta: 274.13600

- Massa monoisotópica: 274.136

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 21

- Contagem de Ligações Rotativas: 2

- Complexidade: 379

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 2

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 5.1

- Carga de Superfície: 0

- Superfície polar topológica: 17.1

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.0338 (rough estimate)

- Ponto de Fusão: 116.0 to 119.0 deg-C

- Ponto de ebulição: 377.34°C (rough estimate)

- Ponto de Flash: 207.5±23.7 °C

- Índice de Refracção: 1.6700 (estimate)

- PSA: 17.07000

- LogP: 4.90660

- Pressão de vapor: 0.0±1.2 mmHg at 25°C

- Solubilidade: Not determined

2,6-Dibenzylidenecyclohexanone Informações de segurança

-

Símbolo:

- Palavra de Sinal:warning

- Declaração de perigo: H411

- Declaração de Advertência: P273-P391-P501

- Número de transporte de matérias perigosas:3077

- Instrução de Segurança: S24/25

- Classe de Perigo:9

- PackingGroup:III

- Condição de armazenamento:Store at 4 ℃, better at -4 ℃

2,6-Dibenzylidenecyclohexanone Dados aduaneiros

- CÓDIGO SH:2914399090

- Dados aduaneiros:

China Customs Code:

2914399090Overview:

2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2,6-Dibenzylidenecyclohexanone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669056-5g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 5g |

$42.0 | 2023-09-02 | |

| Ambeed | A669056-25g |

-2,6-Dibenzylidenecyclohexanone |

897-78-9 | 98% | 25g |

$147.0 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1194-1G |

1,3-Dibenzylidene-2-cyclohexanone |

897-78-9 | >98.0%(HPLC) | 1g |

¥615.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31295-5g |

2,6-DIBENZYLIDENECYCLOHEXANONE |

897-78-9 | 98% | 5g |

¥381.0 | 2024-07-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154417-50g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 50g |

¥2059.90 | 2023-09-03 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-10g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 10g |

¥412.00 | 2023-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23926-50g |

2,6-Dibenzylidenecyclohexanone, 98% |

897-78-9 | 98% | 50g |

¥1532.00 | 2023-03-01 | |

| Chemenu | CM203014-5g |

2,6-di((E)-benzylidene)cyclohexan-1-one |

897-78-9 | 97% | 5g |

$61 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-5g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 5g |

400.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-EM407-1g |

2,6-Dibenzylidenecyclohexanone |

897-78-9 | >98.0% | 1g |

117.0CNY | 2021-08-06 |

2,6-Dibenzylidenecyclohexanone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Catalysts: 2,6,7-Trioxa-1-silabicyclo[2.2.1]heptane-1-propanesulfonic acid ; 180 min, 80 °C

Referência

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Zirconium dioxide (sulfated zirconia) , Sulfuric acid ; 18 min, 90 - 120 °C

Referência

- Microwave-assisted solvent-free synthesis of α,α'-bis(substituted benzylidene)cycloalkanones catalyzed by SO2-4/ZrO2 and B2O3/ZrO2, Green Chemistry Letters and Reviews, 2011, 4(3), 249-256

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: Molybdenum pentachloride ; 3 min, heated

Referência

- Green, rapid, and highly efficient syntheses of α,α-bis[(aryl or allyl)idene]cycloalkanones and 2-[(aryl or allyl)idene]-1-indanones as potentially biologic compounds via solvent-free microwave-assisted Claisen-Schmidt condensation catalyzed by MoCl5, Journal of the Chinese Chemical Society (Weinheim, 2020, 67(4), 623-637

Synthetic Routes 6

Synthetic Routes 7

Condições de reacção

1.1 Catalysts: Zirconium chloride (ZrCl4) Solvents: Ethanol ; 5 h, reflux; reflux → rt

Referência

- ZrCl4 as an efficient catalyst for crossed-aldol condensation of cyclic ketones with aromatic aldehydes in refluxing ethanol, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 807-810

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 1 h, rt

Referência

- Facile aldol reaction between unmodified aldehydes and ketones in bronsted acid ionic liquids, Chemical Research in Chinese Universities, 2007, 23(5), 549-553

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: Titania ; 2 min, heated

Referência

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: 2922511-39-3 (bonded on HY zeolite) ; 120 min, rt

Referência

- Functionalize of Zn (II) complexes of thiosemicarbazones Schiff bases and tryptophan as an auxiliary ligand on HY zeolite, synthesis, characterization and catalytic activity for organic transition, Materials Chemistry and Physics, 2023, 301,

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condições de reacção

1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

1.2 35 min, 25 - 30 °C

Referência

- Dual-activation protocol for tandem cross-aldol condensation: An easy and highly efficient synthesis of α,α'-bis(aryl/alkylmethylidene)ketones, Journal of Molecular Catalysis A: Chemical, 2006, 260(1-2), 235-240

Synthetic Routes 19

2,6-Dibenzylidenecyclohexanone Raw materials

2,6-Dibenzylidenecyclohexanone Preparation Products

2,6-Dibenzylidenecyclohexanone Literatura Relacionada

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

897-78-9 (2,6-Dibenzylidenecyclohexanone) Produtos relacionados

- 100-64-1(N-cyclohexylidenehydroxylamine)

- 61203-83-6(4-Pentylcyclohexanone)

- 4894-75-1(4-phenylcyclohexan-1-one)

- 874-61-3(4-oxocyclohexane-1-carboxylic acid)

- 822-87-7(2-chlorocyclohexan-1-one)

- 3041-16-5(1,4-Dioxan-2-one)

- 5441-51-0(4-ethylcyclohexan-1-one)

- 583-60-8(2-Methylcyclohexanone)

- 13482-22-9(4-hydroxycyclohexan-1-one)

- 98-53-3(4-tert-butylcyclohexan-1-one)

Fornecedores recomendados

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Handan Zechi Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel